molecular formula C19H18N2O2 B4421033 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

Cat. No.: B4421033
M. Wt: 306.4 g/mol
InChI Key: RSJQJMVLQDBNDP-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide typically involves the reaction between an indole derivative and an acylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting its anticancer effects. The compound can induce cell apoptosis and arrest the cell cycle in the G2/M phase .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
  • N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide

Uniqueness

2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is unique due to its specific structural features and the presence of both indole and phenylethyl groups.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-21-13-16(15-9-5-6-10-17(15)21)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJQJMVLQDBNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide was synthesized following scheme II above starting from (1-methyl-1H-indol-3-yl)-oxo-acetic acid and phenethylamine. Yield (61%). HPLC ret. time 3.38 min, 10-99% CH3CN, 5 min run; 1H NMR (400 MHz, DMSO-d6) δ 8.80 (t, J=5.9 Hz, 1H), 8.73 (s, 1H), 8.25 (m, 1H), 7.60 (m, 1H), 7.36-7.20 (m, 7H), 3.91 (s, 3H), 3.47 (m, 2H), 2.86 (t, J=7.4 Hz, 2H); ESI-MS 307.3 m/z (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
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2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
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2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
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2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Reactant of Route 5
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2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

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